(3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride
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Overview
Description
(3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride is a chemical compound with the molecular formula C7H10ClN3OS It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride typically involves the reaction of 3-hydroxypyridine with a suitable carbamimidothioate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbamimidothioate moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxypyridin-2-yl)methyl carbamimidothioate: Similar structure but without the dihydrate and dihydrochloride components.
Carbamimidothioic acid, (3-hydroxy-2-pyridinyl)methyl ester: Another related compound with similar functional groups.
Uniqueness
(3-Hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its dihydrate and dihydrochloride forms may also confer additional stability and solubility properties, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
(3-hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.2ClH.2H2O/c8-7(9)12-4-5-6(11)2-1-3-10-5;;;;/h1-3,11H,4H2,(H3,8,9);2*1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNLXRMSAYDVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CSC(=N)N)O.O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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